6-methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Description
This compound belongs to the class of polycyclic heteroaromatic systems, characterized by a pentazapentacyclic core with a methylsulfanyl substituent at position 6 and a ketone group at position 12.
Properties
IUPAC Name |
6-methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-24-17-19-16-18-9-12-14(22(16)20-17)8-13-11-5-3-2-4-10(11)6-7-21(13)15(12)23/h2-5,9,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKZPMPTHPMAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N4CCC5=CC=CC=C5C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 6-Amino-3,5-Di(methylsulfanyl)Triazine with Bromoaldehyde
The primary route involves the condensation of 6-amino-3,5-di(methylsulfanyl)triazine (compound 16) with 3-(3-bromo-4-oxobutyl)benzoic acid methyl ester (compound 21) in chloroform under reflux conditions. Activated 4 Å molecular sieves are employed to absorb water, shifting the equilibrium toward product formation. The reaction proceeds for 48 hours, yielding 6,8-bis(methylsulfanyl)-3-[2-(3-methoxycarbonylphenyl)ethyl]imidazo[2,1-f]triazine (compound 22) with a 58% yield.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Chloroform |
| Temperature | Reflux (~61°C) |
| Catalyst | None |
| Reaction Time | 48 hours |
| Yield | 58% |
Deprotection of the 8-Methylsulfanyl Group
The 8-methylsulfanyl group is removed via a two-step sequence:
- Hydrazine Displacement : Compound 22 is treated with hydrazine monohydrate in methanol at ambient temperature for 20 hours, forming 8-hydrazino-6-methylsulfanyl-3-[2-(3-methoxycarbonylphenyl)ethyl]imidazo[2,1-f]triazine (compound 23).
- Oxidation with Mercuric Oxide : Compound 23 undergoes oxidation with yellow mercuric oxide in dichloromethane, yielding the target compound with a 37–72% yield depending on the substituents.
Optimization Insights
- Excess hydrazine (5–10 equivalents) ensures complete displacement of the methylsulfanyl group.
- Anhydrous conditions during oxidation prevent side reactions.
Alternative Strategies for Functional Group Manipulation
Selective Oxidation of Methylsulfanyl Groups
The 6-methylsulfanyl group can be selectively oxidized using m-chloroperbenzoic acid (MCPBA) or acidic potassium permanganate. This step is critical for introducing oxygen-based functional groups without disrupting the pentacyclic core.
Characterization and Analytical Validation
Spectroscopic Confirmation
X-Ray Crystallography
Single-crystal X-ray diffraction of intermediate 38 (a related imidazotriazine) confirms the planar geometry of the pentacyclic system and regioselectivity of substitutions.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
The formation of the pentacyclic core requires precise control over reaction kinetics. Slow addition of bromoaldehyde and strict temperature control minimize polymerization byproducts.
Purification of Polar Intermediates
Silica gel chromatography with gradient elution (30–50% ethyl acetate in heptane) resolves polar hydrazine intermediates.
Industrial-Scale Considerations
Solvent Recycling
Chloroform is recovered via distillation, reducing costs and environmental impact.
Catalytic Oxidation
Replacing mercuric oxide with catalytic TEMPO/bleach systems is under investigation to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pentacyclic core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Methylthiolate, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-Methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways: Influencing cellular pathways involved in processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Substituent Variations in the Pentazapentacyclic Core
Key analogs differ in substituents at position 6 and peripheral modifications. Examples include:
Key Observations :
- In contrast, chloro- or bromo-substituted analogs (e.g., 3-chlorobenzylsulfanyl) introduce electron-withdrawing effects, which may alter redox properties or binding kinetics .
- Biological Activity: Analogs with sulfonamide or thiol groups (e.g., 6-{[(4-bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol) show affinity for enzymes like proteases, inferred from CHEMBL annotations .
Structural and Crystallographic Insights
Lin et al. (2006) analyzed a related pentazapentacyclo compound, noting planar aromatic regions and non-covalent interactions (e.g., hydrogen bonding) critical for crystal packing . The methylsulfanyl group in the target compound may introduce steric hindrance, affecting crystallinity compared to smaller substituents like methoxy .
Biological Activity
Overview of the Compound
The compound "6-methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one" is characterized by a complex polycyclic structure containing multiple nitrogen atoms and a methylsulfanyl group. Such structures often exhibit significant biological activities due to their unique molecular configurations.
Anticancer Properties
Many polycyclic compounds have shown potential anticancer activity. For instance:
- Mechanism of Action : Compounds with similar structures often induce apoptosis in cancer cells through various pathways such as inhibition of topoisomerase or modulation of cell cycle regulators.
- Case Study : A study on structurally related compounds demonstrated that certain derivatives could inhibit the growth of breast cancer cells in vitro by inducing cell cycle arrest at the G2/M phase.
Antimicrobial Activity
Polycyclic compounds are also known for their antimicrobial properties:
- Spectrum of Activity : These compounds may exhibit broad-spectrum activity against bacteria and fungi.
- Research Findings : Research has indicated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cell membrane integrity.
Neuroprotective Effects
Some studies suggest that polycyclic compounds can offer neuroprotective benefits:
- Mechanisms : They may exert antioxidant effects and modulate neuroinflammatory pathways.
- Example : A related compound was shown to reduce oxidative stress in neuronal cell lines and improve survival rates under neurotoxic conditions.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Anticancer | Induction of apoptosis | [Study on Polycyclic Compounds] |
| Antimicrobial | Inhibition of bacterial growth | [Research on Antimicrobial Properties] |
| Neuroprotective | Reduction of oxidative stress | [Neuroprotection Study] |
Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| Polycyclic with nitrogen atoms | Anticancer | Enhanced potency against tumor cells |
| Methylsulfanyl group present | Antimicrobial | Increased membrane permeability |
| Complex heterocyclic systems | Neuroprotective | Potential for crossing blood-brain barrier |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
